molecular formula C15H14O2 B1385764 2-(3,4-Dimethylphenoxy)benzaldehyde CAS No. 289718-16-7

2-(3,4-Dimethylphenoxy)benzaldehyde

Cat. No.: B1385764
CAS No.: 289718-16-7
M. Wt: 226.27 g/mol
InChI Key: WFAKEASTIOXVFM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It is a benzaldehyde derivative where the benzene ring is substituted with a 3,4-dimethylphenoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product . Another method involves the use of a palladium-catalyzed cross-coupling reaction between 3,4-dimethylphenol and benzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenoxy)benzoic acid.

    Reduction: 2-(3,4-Dimethylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It may serve as a starting material for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)benzaldehyde depends on the specific reaction it is involved in. For example, in electrophilic aromatic substitution reactions, the phenoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of the substituted product . In reduction reactions, the aldehyde group undergoes nucleophilic attack by the reducing agent, leading to the formation of the alcohol.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenoxy)benzaldehyde: Similar structure but with methoxy groups instead of methyl groups.

    2-(3,4-Dichlorophenoxy)benzaldehyde: Similar structure but with chlorine atoms instead of methyl groups.

    2-(3,4-Dimethylphenoxy)acetophenone: Similar structure but with a ketone group instead of an aldehyde group.

Uniqueness

2-(3,4-Dimethylphenoxy)benzaldehyde is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAKEASTIOXVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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